molecular formula C21H17N5S B293724 N,N-dimethyl-4-[6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

N,N-dimethyl-4-[6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

Cat. No. B293724
M. Wt: 371.5 g/mol
InChI Key: FDDZSODCKQHRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N,N-dimethyl-4-[6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antiviral, and anticancer properties. In addition, it has been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-4-[6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and cell proliferation. It has also been suggested that the compound may interact with certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N,N-dimethyl-4-[6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in the inflammatory response. In addition, it has been found to induce apoptosis in cancer cells and to exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-dimethyl-4-[6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N,N-dimethyl-4-[6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as an anti-inflammatory and anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of N,N-dimethyl-4-[6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline involves the reaction of 4-nitro-N,N-dimethylaniline with 6-(naphthalen-1-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a reducing agent such as iron powder. The resulting compound is then subjected to a reaction with stannous chloride to afford the final product.

properties

Molecular Formula

C21H17N5S

Molecular Weight

371.5 g/mol

IUPAC Name

N,N-dimethyl-4-(6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)aniline

InChI

InChI=1S/C21H17N5S/c1-25(2)16-12-10-15(11-13-16)19-22-23-21-26(19)24-20(27-21)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3

InChI Key

FDDZSODCKQHRIN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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